molecular formula C16H19N5O2 B5992957 N-(4-METHOXYPHENYL)-N'-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE

N-(4-METHOXYPHENYL)-N'-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE

Cat. No.: B5992957
M. Wt: 313.35 g/mol
InChI Key: DCEMEMWQUDSMGA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a heterocyclic compound featuring a guanidine core linked to a 4-methoxyphenyl group and a partially saturated quinazolinone moiety. The hexahydroquinazolinyl ring system introduces conformational rigidity, while the 4-methoxy substituent on the phenyl group enhances solubility and modulates electronic properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-11-8-6-10(7-9-11)18-15(17)21-16-19-13-5-3-2-4-12(13)14(22)20-16/h6-9H,2-5H2,1H3,(H4,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMEMWQUDSMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of aniline with methoxybenzaldehyde under acidic conditions to form the methoxyphenyl intermediate.

    Cyclization to Form Hexahydroquinazolinyl Intermediate: The methoxyphenyl intermediate undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the hexahydroquinazolinyl intermediate.

    Final Coupling Reaction: The hexahydroquinazolinyl intermediate is then coupled with a guanidine derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The target compound’s guanidine group distinguishes it from hydrazine derivatives like QH-09, which exhibit lower basicity and altered hydrogen-bonding capacity .

Synthetic Complexity :

  • Synthesis of the target compound likely requires multi-step cyclization, similar to ’s protocol involving POCl₃ reflux, whereas QH-09 is synthesized via a one-step hydrazine coupling .

Pharmacological Potential: The trifluoromethyl and morpholine groups in QH-09 enhance lipophilicity and bioavailability compared to the target compound’s methoxy group .

Research Findings:

  • The hexahydroquinazolinone moiety in the target compound may improve metabolic stability compared to ’s thioxo derivative, which is prone to oxidation .
  • QH-09’s trifluoromethyl group enhances membrane permeability but introduces synthetic challenges, as seen in its 57.7% yield .

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